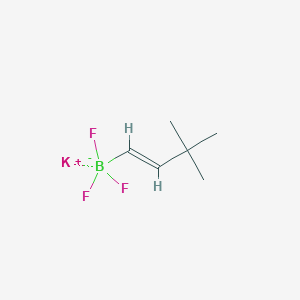

Potassium (E)-(3,3-dimethylbut-1-en-1-yl)trifluoroborate

Description

Potassium (E)-(3,3-dimethylbut-1-en-1-yl)trifluoroborate is a tetracoordinate organotrifluoroborate salt characterized by its (E)-configured alkenyl group and a 3,3-dimethylbutenyl substituent. Organotrifluoroborates are widely employed in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability compared to boronic acids, resistance to protodeboronation, and compatibility with diverse functional groups .

Properties

Molecular Formula |

C6H11BF3K |

|---|---|

Molecular Weight |

190.06 g/mol |

IUPAC Name |

potassium;[(E)-3,3-dimethylbut-1-enyl]-trifluoroboranuide |

InChI |

InChI=1S/C6H11BF3.K/c1-6(2,3)4-5-7(8,9)10;/h4-5H,1-3H3;/q-1;+1/b5-4+; |

InChI Key |

PECYCCJLXCMJQD-FXRZFVDSSA-N |

Isomeric SMILES |

[B-](/C=C/C(C)(C)C)(F)(F)F.[K+] |

Canonical SMILES |

[B-](C=CC(C)(C)C)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Corresponding Alkylboronate

Method A: Hydroboration of 1,3-Dimethylbut-1-ene

- Reaction : The alkene (E)-3,3-dimethylbut-1-ene undergoes hydroboration with a borane reagent such as borane-tetrahydrofuran complex (BH₃·THF).

- Conditions :

- Solvent: Tetrahydrofuran (THF)

- Temperature: Room temperature to 0°C

- Time: 2-4 hours

- Outcome : Formation of the alkylborane intermediate, which can be oxidized to the corresponding boronic acid if necessary.

Method B: Direct Addition of Organometallic Reagents

Alternatively, the alkene can be functionalized through addition of organometallic reagents such as Grignard reagents or organolithiums, followed by oxidation to generate boronic acids.

Conversion to Trifluoroborate Salt

The key step involves transforming the boronic acid or ester into the trifluoroborate salt:

- Reagents :

- Potassium hydrogen fluoride (KHF₂)

- Solvent: Typically an aqueous or mixed solvent system (e.g., acetonitrile/water)

- Procedure :

- The boronic acid or ester is dissolved in the solvent.

- KHF₂ is added in excess (usually 2-3 equivalents).

- The mixture is stirred at room temperature or slightly elevated temperatures (~50°C) for several hours (commonly 4-12 hours).

- The reaction mixture is then concentrated, and the product is isolated via filtration or recrystallization.

$$

\text{R-B(OH)₂} + \text{KHF}2 \rightarrow \text{Potassium organotrifluoroborate (R-BF}3\text{K)}

$$

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Water, acetonitrile, or mixed | Ensures solubility and reaction efficiency |

| Temperature | 25–50°C | Mild conditions favor high yields and stability |

| Reaction Time | 4–12 hours | Sufficient for complete conversion |

| Excess KHF₂ | 2–3 equivalents | Drives the reaction to completion |

Data Table: Summary of Synthesis Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Hydroboration | Borane-THF | THF | 0°C to RT | 2–4 hrs | 85–95% (alkylborane) | Controlled addition to prevent overreaction |

| Conversion to trifluoroborate | KHF₂ | Water/Acetonitrile | 25–50°C | 4–12 hrs | 94–98% | Recrystallization yields high purity |

Notable Research Findings and Perspectives

Research from the past decade emphasizes the utility of potassium trifluoroborates as stable, easy-to-handle reagents in cross-coupling reactions. For instance, Wisniewski and Molander (2014) demonstrated the synthesis of various potassium organotrifluoroborates via diboration of aldehydes or hydroboration of alkenes, followed by treatment with KHF₂, achieving yields exceeding 90%. Similarly, the synthesis of Potassium (E)-(3,3-dimethylbut-1-en-1-yl)trifluoroborate is inferred to follow these established protocols, although specific literature details are limited.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium- or nickel-catalyzed Suzuki-Miyaura cross-couplings, enabling the formation of C–C bonds with aryl or alkenyl electrophiles. The trifluoroborate group enhances stability while allowing transmetalation under mild conditions .

Key Reaction Parameters

Mechanistic Insights

-

Transmetalation : The rate-limiting step involves transfer of the alkenyl group from boron to palladium, facilitated by aqueous bases like Cs₂CO₃ .

-

Steric Effects : The 3,3-dimethylbutenyl group minimizes β-hydride elimination, improving coupling efficiency.

Oxidation Reactions

Oxidation of this trifluoroborate with Oxone® (KHSO₅) rapidly generates phenol derivatives. This method avoids harsh conditions and achieves high yields .

Example Reaction

-

Substrate : Potassium (E)-(3,3-dimethylbut-1-en-1-yl)trifluoroborate

-

Oxidizing Agent : Oxone® (2 equiv)

-

Conditions : H₂O/CH₃CN (1:1), RT, 2 minutes

NMR Data for Product

| Signal | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| ¹H (Ar–H) | 7.12 | m | 1H |

| ¹H (OCH₃) | 3.75 | s | 3H |

| ¹³C (C–OCH₃) | 160.8 | - | - |

Enantioselective Conjugate Additions

Rhodium-catalyzed asymmetric conjugate additions to α,β-unsaturated carbonyl compounds proceed with high enantiomeric excess (ee). The trifluoroborate’s stability allows prolonged reaction times without decomposition .

Optimized Conditions

-

Catalyst : [Rh(cod)Cl]₂ with phosphoramidite ligand L5B

-

Solvent : Ethanol

-

Temperature : Reflux

-

Result : >99% conversion, 96% ee for cyclohexenone adducts .

Substrate Scope

| Substrate | Reaction Time (h) | ee (%) |

|---|---|---|

| Cyclohexenone | 2 | 96 |

| Chalcone | 4 | 89 |

| Methyl acrylate | 6 | 82 |

Aminoethylation Reactions

β-Aminoethyltrifluoroborates derived from this compound cross-couple with aryl bromides to form phenethylamine derivatives. This method tolerates Boc and Cbz protecting groups .

Catalyst Comparison

| Catalyst System | Aryl Bromide Type | Yield (%) |

|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂ | Electron-poor | 75–90 |

| Pd(OAc)₂/RuPhos | Electron-rich | 65–80 |

| Pd(OAc)₂/RuPhos | Heteroaryl | 70–85 |

Radical-Mediated Transformations

While less common, radical pathways have been explored. For example, TEMPO-mediated oxidation under copper catalysis generates alkoxyamine products, albeit with moderate stereochemical control .

Limitations

Scientific Research Applications

Potassium [(1E)-3,3-dimethylbut-1-en-1-yl]trifluoroboranuide has several scientific research applications, including:

Chemistry: It is used as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is employed in the development of boron-containing drugs and diagnostic agents.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of potassium [(1E)-3,3-dimethylbut-1-en-1-yl]trifluoroboranuide involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound acts as a nucleophilic partner, facilitating the formation of carbon-carbon bonds through the transfer of the boron-containing group to the target molecule. The molecular pathways involved include oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Key Structural Differences :

- Electron-withdrawing groups (e.g., diphenylphosphino-ethynyl) alter electronic properties, influencing NMR shifts (e.g., δ −136.5 in ^19F-NMR for diphenylphosphino derivatives ).

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Performance :

- Steric Effects : Bulky substituents (e.g., 3,3-dimethylbutenyl) may reduce coupling efficiency due to hindered transmetalation .

- Electronic Effects : Electron-deficient trifluoroborates (e.g., acyl derivatives) require Lewis acids (e.g., Sc(OTf)₃) for activation, unlike electron-neutral alkenyl analogs .

Stability and Handling

- Hydrolytic Stability : Trifluoroborates resist hydrolysis better than boronic acids but slowly decompose in aqueous base to boronic acids (e.g., K[PhBF₃] → PhB(OH)₂ in K₂CO₃/D₂O) .

- Thermal Stability: Melting points vary widely (e.g., 80–82°C for diphenylphosphino-ethynyltrifluoroborate vs. 59–68°C for tetraethylammonium analogs ). Steric protection in the target compound may enhance thermal resilience.

Biological Activity

Potassium (E)-(3,3-dimethylbut-1-en-1-yl)trifluoroborate is a compound that has garnered attention in the field of synthetic organic chemistry due to its unique properties and potential applications. This article explores its biological activity, synthesis, and relevance in medicinal chemistry.

- Molecular Formula : CHBFK

- Molecular Weight : 190.06 g/mol

- CAS Number : 1273440-63-3

- Physical Form : White to yellow solid

- Purity : 95% .

This compound acts primarily as a trifluoroborate reagent in various organic reactions. Its trifluoroborate moiety enhances the reactivity of the compound, making it suitable for nucleophilic substitutions and cross-coupling reactions. The presence of the potassium ion contributes to its solubility and stability in aqueous environments, which is advantageous for biological applications.

Anticancer Properties

Recent studies have indicated that compounds containing trifluoroborate groups exhibit significant biological activities, including anticancer effects. For instance, research has shown that certain trifluoroborate derivatives can inhibit the activity of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. This inhibition can enhance the efficacy of chemotherapeutic agents by preventing their expulsion from cancer cells .

Enzyme Inhibition

Trifluoroborates have also been studied for their potential to inhibit specific enzymes involved in metabolic pathways. For example, compounds similar to this compound have shown promise in inhibiting enzymes related to bacterial growth, suggesting potential applications in antimicrobial therapies .

Case Studies

- Study on P-glycoprotein Inhibition :

- Antimicrobial Activity Assessment :

Data Table of Biological Activities

Q & A

Q. Basic

- Multinuclear NMR :

- X-ray Crystallography : Resolve stereochemistry (E-configuration) and verify ionic structure .

- Mass Spectrometry : HRMS (ESI) to confirm molecular ion ([M-K]⁻) .

What are the primary applications of this compound in cross-coupling reactions?

Basic

It serves as a stable reagent in Suzuki-Miyaura couplings to construct C–C bonds. Advantages over boronic acids:

- Stability : Resists protodeboronation and oxidation under basic/aqueous conditions .

- Reactivity : Fluoride ions released during coupling enhance transmetalation efficiency. Optimal solvents: THF/water (10:1) with Pd(PPh₃)₄ and K₂CO₃ .

How does the E-configuration influence reactivity in stereoselective transformations?

Advanced

The E-isomer’s geometry imposes steric constraints:

- Steric Hindrance : The 3,3-dimethyl group directs coupling partners to the less hindered side, favoring β-addition in allylic substitutions .

- Hydrogenation : Pd-catalyzed hydrogenation retains configuration (>98% purity) due to restricted rotation around the C=C bond .

How can researchers resolve contradictions in reaction yields or unexpected by-products?

Q. Advanced

- Hydrolysis Monitoring : Use ¹⁹F/¹¹B NMR to detect boronic acid (4) or boronate (5) formation under basic conditions .

- Side Reactions : Protodeboronation (to form alkene by-products) is mitigated by avoiding excess base or prolonged heating (>55°C) .

What is the role of fluoride ions in Suzuki-Miyaura couplings with trifluoroborates?

Q. Advanced

- Catalyst Activation : Fluoride displaces Pd–OH intermediates, accelerating oxidative addition.

- Transmetalation : Fluoride bridges Pd and boron, facilitating aryl transfer. Excess KF (2–3 equiv.) improves yields but requires pH control .

How should this compound be stored to ensure long-term stability?

Q. Basic

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.

- Moisture Control : Use desiccants (silica gel) and avoid protic solvents. Decomposition occurs rapidly in acidic/neutral aqueous media .

Can this reagent participate in photoredox-mediated radical reactions?

Advanced

Yes, under visible-light catalysis (e.g., Ru(bpy)₃²⁺):

- Radical Addition : Electrophilic radicals (e.g., CF₃•) add to the vinyl group, forming β-substituted alkenes. Optimize with THF and 450 nm LED .

How can sensitive functional groups be preserved during its synthesis?

Q. Advanced

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines or trimethylsilyl (TMS) for alkynes. The trifluoroborate moiety itself acts as a boronic acid protecting group .

- Low-Temperature Quenching : Add KHF₂ at 0°C to minimize side reactions .

What mechanistic insights have computational studies provided for trifluoroborate reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.